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(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea
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Overview
Description
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Biological Activity
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea, a compound belonging to the quinazolinone class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.4 g/mol
- CAS Number : 899984-31-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound may modulate these targets, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, research involving similar compounds has shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
2-(4-hydroxystyryl)quinazolin-4(3H)-one | MCF-7 (breast cancer) | < 0.5 |
2-styrylquinazolin-4(3H)-one | A2780 (ovarian cancer) | 0.8 |
This compound | U87 (glioblastoma) | TBD |
The specific IC50 values for the compound are yet to be determined but are expected to align with the trends observed in related quinazolinone derivatives .
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial properties. For example, studies have shown that derivatives can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory conditions.
Case Studies and Research Findings
- Anti-leishmanial Activity : A study demonstrated that related quinazolinone compounds exhibited significant anti-leishmanial effects through in silico docking studies with key proteins involved in Leishmania metabolism. The binding affinities suggest potential therapeutic applications .
- Cytotoxicity against Cancer Cells : In vitro assays have shown that quinazolinone derivatives, including those structurally similar to the compound , displayed broad-spectrum cytotoxicity against multiple cancer cell lines. The mechanism was linked to tubulin inhibition, a common target for anticancer drugs .
- Enzyme Inhibition Studies : Research has indicated that certain derivatives can act as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Quinazolinone derivatives, including this compound, have been studied extensively for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors .
- Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016) .
- Antimicrobial Properties : The compound has shown promise against bacterial infections, with several studies demonstrating its effectiveness in inhibiting bacterial growth (El-Helby & Wahab, 2003) .
Biological Mechanisms
The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, modulating biological pathways effectively.
Material Science
In industrial applications, this compound can serve as a precursor for the synthesis of novel materials with specific properties. Its stability and reactivity make it suitable for use in polymers or coatings.
Case Studies
Several studies have documented the efficacy of quinazolinone derivatives in various applications:
- Study on Anticancer Effects : A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis of novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), indicating significant anticancer potential (Bansode et al., 2020) .
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of related quinazolinone compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Properties
CAS No. |
941946-08-3 |
---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.393 |
IUPAC Name |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C19H20N4O4/c1-26-12-11-23-17(15-5-3-4-6-16(15)21-19(23)25)22-18(24)20-13-7-9-14(27-2)10-8-13/h3-10H,11-12H2,1-2H3,(H2,20,22,24) |
InChI Key |
XJAUQKCLGVLFIF-OQKWZONESA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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